Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354484-74-4
Cat. No.: VC3010592
Molecular Formula: C13H15ClF3NO3
Molecular Weight: 325.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride - 1354484-74-4](/images/structure/VC3010592.png)
CAS No. | 1354484-74-4 |
---|---|
Molecular Formula | C13H15ClF3NO3 |
Molecular Weight | 325.71 g/mol |
IUPAC Name | methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16;/h2-5,8,10,17H,6-7H2,1H3;1H/t8-,10-;/m0./s1 |
Standard InChI Key | ONFRMYCHLNBQNO-GNAZCLTHSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
SMILES | COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl |
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound combines a pyrrolidine ring with a trifluoromethylphenoxy group, which can influence its pharmacokinetic and pharmacodynamic properties.
Synthesis
The synthesis of Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethylphenoxy compound. The specific steps may include:
-
Starting Materials: (2S,4S)-Pyrrolidine derivatives and 2-(trifluoromethyl)phenol.
-
Reaction Conditions: The reaction often involves a coupling reaction in the presence of a base and a suitable solvent.
-
Purification: The product is purified using chromatography techniques.
Biological Activity
While specific biological activity data for Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is limited, compounds with similar structures have shown potential in various therapeutic areas, including as enzyme inhibitors or receptor modulators. The trifluoromethyl group can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes.
Research Findings
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume